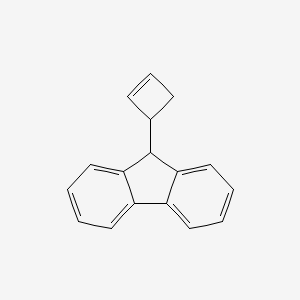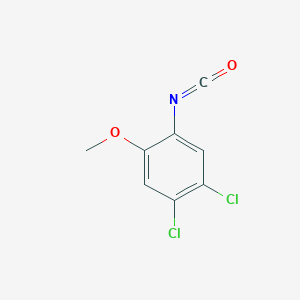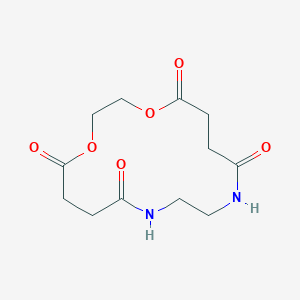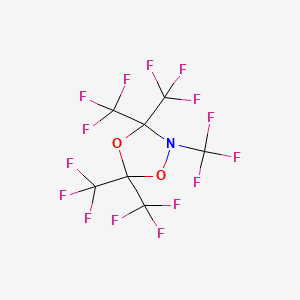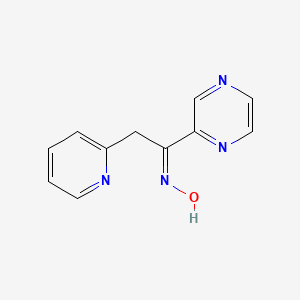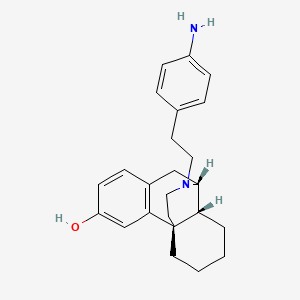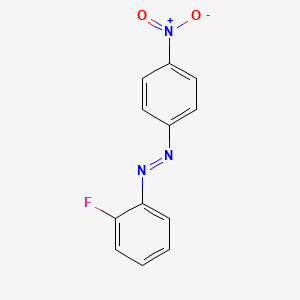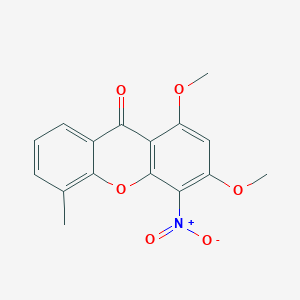
1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one is a synthetic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one can be achieved through several synthetic routes. One common method involves the classical condensation of a salicylic acid with a phenol derivative . This reaction typically requires a dehydrating agent such as acetic anhydride and is often catalyzed by zinc chloride or phosphoryl chloride to improve yield and reduce reaction time . Industrial production methods may involve microwave heating to further enhance efficiency .
Analyse Chemischer Reaktionen
1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The compound may also interact with acetylcholinesterase, leading to its inhibitory effects .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:
3,6-Dimethoxy-9H-xanthen-9-one: Similar in structure but lacks the nitro group, which may affect its biological activity.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Contains hydroxyl groups instead of methoxy groups, leading to different chemical properties.
7-Nitro-1,2,3,4-tetrahydro-9H-xanthen-9-one: Another nitro-substituted xanthone with distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
62497-54-5 |
|---|---|
Molekularformel |
C16H13NO6 |
Molekulargewicht |
315.28 g/mol |
IUPAC-Name |
1,3-dimethoxy-5-methyl-4-nitroxanthen-9-one |
InChI |
InChI=1S/C16H13NO6/c1-8-5-4-6-9-14(18)12-10(21-2)7-11(22-3)13(17(19)20)16(12)23-15(8)9/h4-7H,1-3H3 |
InChI-Schlüssel |
HLUVUDUNTHLVCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(O2)C(=C(C=C3OC)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


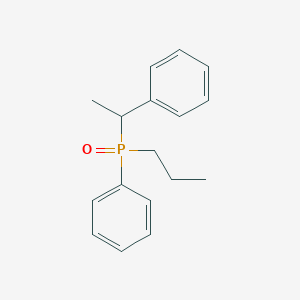
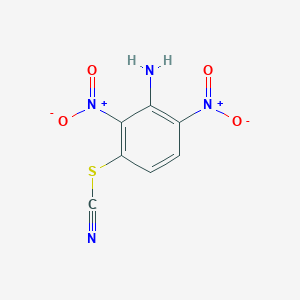
![3-[(Hexylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14513053.png)
![3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile](/img/structure/B14513054.png)

